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Compound of Interest

Compound Name:
3-Amino-5-

(methoxycarbonyl)benzoic acid

Cat. No.: B112413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification,

characterization, and potential applications of 3-Amino-5-(methoxycarbonyl)benzoic acid.

This compound is a valuable building block in medicinal chemistry and drug discovery,

particularly as a scaffold or linker in the synthesis of novel chemical entities.

Compound Information
Property Value

CAS Number 28179-47-7

Molecular Formula C₉H₉NO₄

Molecular Weight 195.17 g/mol

Appearance Solid

Boiling Point 440.4°C at 760 mmHg

Purity Typically ≥98%

Storage 4°C, protect from light
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Two primary routes are proposed for the synthesis of 3-Amino-5-(methoxycarbonyl)benzoic
acid:

Route A: Selective Reduction and Esterification of 3,5-Dinitrobenzoic acid

This route involves the selective reduction of one nitro group of 3,5-dinitrobenzoic acid,

followed by esterification of the carboxylic acid.
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Caption: Synthesis of 3-Amino-5-(methoxycarbonyl)benzoic acid via selective reduction and

esterification.

Route B: Esterification of 3-Aminobenzoic acid followed by a directed functionalization

(Hypothetical)

A more direct approach involves the esterification of 3-aminobenzoic acid. However, achieving

regioselectivity for further functionalization at the 5-position would require specific directing

groups. A more straightforward approach is the esterification of commercially available 3-

amino-5-substituted benzoic acids where the substituent can be converted to a carboxylic acid.

A plausible and more direct synthesis involves the Fischer esterification of 3-aminobenzoic

acid.[1]

3-Aminobenzoic acid Methyl 3-aminobenzoate
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3-Amino-5-(methoxycarbonyl)benzoic acid
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Caption: Synthesis of 3-Amino-5-(methoxycarbonyl)benzoic acid via esterification of 3-

aminobenzoic acid.
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Detailed Experimental Protocol (Route A)
Step 1: Selective Reduction of 3,5-Dinitrobenzoic acid to 3-Amino-5-nitrobenzoic acid

This procedure is adapted from the general principles of selective nitro group reduction.[2]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3,5-dinitrobenzoic acid (1 eq.) in an appropriate solvent such as ethanol or

aqueous ammonia.

Reagent Addition: Prepare a solution of a reducing agent like sodium sulfide (Na₂S) or

ammonium hydrosulfide (NH₄HS) (typically 1.1-1.5 eq.) in water. Add this solution dropwise

to the stirred solution of 3,5-dinitrobenzoic acid.

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and

acidify with a dilute acid (e.g., HCl) to precipitate the product. Filter the precipitate, wash with

cold water, and dry under vacuum to yield 3-amino-5-nitrobenzoic acid.

Step 2: Esterification to Methyl 3-amino-5-nitrobenzoate

This is a standard Fischer esterification procedure.

Reaction Setup: Suspend 3-amino-5-nitrobenzoic acid (1 eq.) in anhydrous methanol.

Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) to

the suspension.

Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of

sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl

acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the

solvent to obtain the crude ester.

Step 3: Reduction to 3-Amino-5-(methoxycarbonyl)benzoic acid
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This step involves the reduction of the remaining nitro group.

Reaction Setup: Dissolve methyl 3-amino-5-nitrobenzoate (1 eq.) in a suitable solvent like

methanol or ethyl acetate.

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a

hydrogenation apparatus) at room temperature until the starting material is consumed

(monitored by TLC).

Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the

catalyst. Evaporate the solvent to yield the final product, 3-Amino-5-
(methoxycarbonyl)benzoic acid.

Purification and Quality Control
Purification of the final product can be achieved by recrystallization from a suitable solvent

system (e.g., ethanol/water). The purity of 3-Amino-5-(methoxycarbonyl)benzoic acid should

be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Protocol for Purity Analysis
This protocol is based on general methods for analyzing aminobenzoic acid isomers.[3][4]

HPLC Parameters

Column
C18 reverse-phase column (e.g., 4.6 x 150 mm,

5 µm)

Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile

Gradient 20% B to 80% B over 15 minutes

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

Column Temperature 25°C
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Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile

phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm

syringe filter before injection.

Application Notes: Use in Solid-Phase Synthesis
3-Amino-5-(methoxycarbonyl)benzoic acid is a trifunctional molecule that can be utilized as

a versatile linker in solid-phase organic synthesis (SPOS). The amino, carboxylic acid, and

methyl ester functionalities offer orthogonal handles for immobilization and further

diversification.

Immobilization
Synthesis Cleavage

Aminomethyl Resin Immobilized Linker

Linker Attachment
(DIC, HOBt)

Diversified Product on Resin
Peptide/Small Molecule Synthesis

Cleaved Product
TFA Cleavage

Click to download full resolution via product page

Caption: Workflow for using 3-Amino-5-(methoxycarbonyl)benzoic acid as a linker in solid-

phase synthesis.

Protocol for Immobilization on Aminomethyl Resin
This protocol describes the attachment of 3-Amino-5-(methoxycarbonyl)benzoic acid to an

aminomethyl polystyrene resin via its carboxylic acid group.

Materials:

Aminomethyl polystyrene resin (100-200 mesh)

3-Amino-5-(methoxycarbonyl)benzoic acid

N,N'-Diisopropylcarbodiimide (DIC)

Hydroxybenzotriazole (HOBt)
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N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Procedure:

Resin Swelling: Swell the aminomethyl polystyrene resin in DCM for 1 hour in a solid-phase

synthesis vessel.

Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

Activation: In a separate flask, dissolve 3-Amino-5-(methoxycarbonyl)benzoic acid (3 eq.),

HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 15 minutes.

Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room

temperature for 4-6 hours.

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

Drying: Dry the resin under vacuum.

The free amino group of the immobilized linker can then be used as a starting point for peptide

synthesis or the attachment of other molecules. The methyl ester provides a further point for

diversification, for example, through hydrolysis to the corresponding carboxylic acid followed by

amide bond formation. The final product can be cleaved from the resin using standard

trifluoroacetic acid (TFA) cleavage cocktails.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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